((4-Chloro-2-nitrophenyl)sulfonyl)(2-morpholin-4-ylphenyl)amine
Description
This compound features a sulfonamide core with a 4-chloro-2-nitrophenyl group and a 2-morpholin-4-ylphenyl substituent. The nitro and chloro groups enhance electron-withdrawing properties, while the morpholine ring improves solubility and bioavailability due to its polar nature. Its molecular formula is C₁₆H₁₅ClN₃O₄S, and its structural complexity positions it as a candidate for medicinal chemistry applications, particularly in enzyme inhibition .
Properties
IUPAC Name |
4-chloro-N-(2-morpholin-4-ylphenyl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O5S/c17-12-5-6-16(15(11-12)20(21)22)26(23,24)18-13-3-1-2-4-14(13)19-7-9-25-10-8-19/h1-6,11,18H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDQHCNLCMYJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Sulfonamide Cores
((4-Chloro-2-nitrophenyl)sulfonyl)(2-pyridylmethyl)amine (CAS: 1022730-31-9)
- Structural Differences : Replaces the 2-morpholin-4-ylphenyl group with a pyridylmethyl moiety.
- Impact: Solubility: Pyridine’s basicity increases water solubility compared to morpholine’s polar but non-ionic nature. Electronic Effects: Pyridine’s electron-withdrawing nature may enhance sulfonamide acidity (pKa ~3–4) versus morpholine’s electron-donating properties (pKa ~7–8) .
((4-Chloro-2-nitrophenyl)sulfonyl)phenylamine
- Structural Differences : Lacks the morpholine ring, featuring a simple phenylamine group.
- Impact: Bioavailability: Absence of morpholine reduces polarity, lowering solubility in aqueous media.
Heterocyclic Sulfonamides
4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine (CAS: 380319-71-1)
- Structural Differences: Incorporates an oxazole ring and a morpholinopropyl chain.
- Impact :
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
- Structural Differences : Features a thiazole ring and dual sulfonyl groups.
- Impact :
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Water Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 380.8 | ~2.8 | ~0.1 | Morpholine, nitro, chloro |
| ((4-Chloro-2-nitrophenyl)sulfonyl)phenylamine | 312.7 | ~3.5 | ~0.01 | Phenylamine, nitro, chloro |
| CAS 380319-71-1 | 485.9 | ~3.2 | ~0.05 | Oxazole, morpholinopropyl, chloro |
| CAS 1022730-31-9 | 343.8 | ~1.9 | ~0.5 | Pyridylmethyl, nitro, chloro |
Notes:
- Morpholine-containing compounds exhibit lower logP and higher solubility than phenylamine analogs.
- Heterocycles (oxazole, thiazole) introduce steric and electronic variations affecting binding and stability .
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